Cas no 2172072-20-5 (1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one)
1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one
- SCHEMBL13807471
- EN300-1617231
- 2172072-20-5
-
- Inchi: 1S/C10H16N2O/c1-7-6-9(8(2)13)12(11-7)10(3,4)5/h6H,1-5H3
- InChI Key: HCBGEIXSPDLOGR-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CC(C)=NN1C(C)(C)C
Computed Properties
- Exact Mass: 180.126263138g/mol
- Monoisotopic Mass: 180.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 34.9Ų
1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1617231-0.05g |
1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one |
2172072-20-5 | 0.05g |
$768.0 | 2023-06-04 | ||
| Enamine | EN300-1617231-0.1g |
1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one |
2172072-20-5 | 0.1g |
$804.0 | 2023-06-04 | ||
| Enamine | EN300-1617231-0.25g |
1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one |
2172072-20-5 | 0.25g |
$840.0 | 2023-06-04 | ||
| Enamine | EN300-1617231-0.5g |
1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one |
2172072-20-5 | 0.5g |
$877.0 | 2023-06-04 | ||
| Enamine | EN300-1617231-1.0g |
1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one |
2172072-20-5 | 1g |
$914.0 | 2023-06-04 | ||
| Enamine | EN300-1617231-2.5g |
1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one |
2172072-20-5 | 2.5g |
$1791.0 | 2023-06-04 | ||
| Enamine | EN300-1617231-5.0g |
1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one |
2172072-20-5 | 5g |
$2650.0 | 2023-06-04 | ||
| Enamine | EN300-1617231-10.0g |
1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one |
2172072-20-5 | 10g |
$3929.0 | 2023-06-04 | ||
| Enamine | EN300-1617231-50mg |
1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one |
2172072-20-5 | 50mg |
$768.0 | 2023-09-23 | ||
| Enamine | EN300-1617231-100mg |
1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one |
2172072-20-5 | 100mg |
$804.0 | 2023-09-23 |
1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one
Introduction to 1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one (CAS No. 2172072-20-5)
1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one, identified by its CAS number 2172072-20-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic ketone derivative has garnered attention due to its structural uniqueness and potential applications in drug discovery and medicinal chemistry. The compound features a pyrazole core, which is a privileged scaffold in medicinal chemistry, known for its broad biological activity and favorable pharmacokinetic properties.
The molecular structure of 1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one consists of a tert-butyl group and a methyl substituent attached to the pyrazole ring, enhancing its lipophilicity and metabolic stability. The ketone functionality at the ethyl chain provides additional versatility for further chemical modifications, making it a valuable intermediate in synthetic pathways. This compound’s design aligns with modern trends in drug development, where optimizing physicochemical properties is crucial for improving drug efficacy and reducing adverse effects.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of pyrazole derivatives in addressing various therapeutic targets. Studies have demonstrated that compounds incorporating the pyrazole moiety exhibit inhibitory activity against enzymes and receptors involved in inflammatory responses, metabolic disorders, and infectious diseases. The presence of both tert-butyl and methyl groups in 1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one enhances its interactions with biological targets, potentially improving binding affinity and selectivity.
In the context of drug discovery, the synthesis of 1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one exemplifies the growing interest in heterocyclic compounds as lead structures. Researchers have leveraged this scaffold to develop novel therapeutics targeting cancer, neurodegenerative diseases, and autoimmune conditions. The compound’s ability to undergo further functionalization allows for the exploration of diverse chemical space, enabling the identification of new pharmacophores with improved therapeutic profiles.
The ketone group in 1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one serves as a versatile handle for derivatization, facilitating the introduction of additional pharmacological moieties. This feature is particularly advantageous in medicinal chemistry, where subtle structural modifications can significantly impact biological activity. For instance, keto-enol tautomerism associated with the ketone group can influence receptor binding kinetics, offering an opportunity to fine-tune drug-like properties.
Current research initiatives are exploring the potential of pyrazole derivatives as modulators of enzyme cascades involved in signal transduction pathways. The structural framework of 1-(1-tert-butyl-3-methyl-1H-pyrazol-5-ylylanthanone) provides a stable platform for designing molecules that can interact with protein targets with high precision. Preliminary studies suggest that this compound may exhibit inhibitory effects on kinases and phosphodiesterases, which are critical enzymes in cellular regulation.
The synthetic accessibility of 2172072:20:5 underscores its utility as a building block in organic synthesis. Modern synthetic methodologies have enabled efficient access to this compound through multi-step reactions involving cross-coupling techniques and transition metal catalysis. Such advances have streamlined the production process, making it feasible to scale up for preclinical studies and industrial applications. The robustness of its synthetic route ensures consistency in quality, which is essential for pharmaceutical development.
In conclusion, 2172072:20:5 represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features, combined with its synthetic tractability, position it as a valuable asset in the quest for novel therapeutics. As research continues to uncover new biological functions of pyrazole derivatives, 2172072:20:5 may play a pivotal role in addressing unmet medical needs across multiple therapeutic areas.
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